molecular formula C12H21AsN2O5 B14169386 Acetarsone diethylamine salt CAS No. 534-33-8

Acetarsone diethylamine salt

Cat. No.: B14169386
CAS No.: 534-33-8
M. Wt: 348.23 g/mol
InChI Key: STEOHWLXOZVVIU-UHFFFAOYSA-N
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Description

Acetarsone diethylamine salt, also known as arsonic acid, (3-(acetylamino)-4-hydroxyphenyl)-, compound with N-ethylethanamine (1:1), is a pentavalent arsenical compound. It has been used as an anti-infective agent with antiprotozoal and antihelmintic properties. This compound was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetarsone diethylamine salt involves several steps. Initially, 4-chloroaniline is dissolved in concentrated hydrochloric acid and water, followed by diazotization. Sodium arsenite is then introduced into the diazo solution, and the mixture is heated to 70°C. The resulting 4-chlorophenylarsonic acid is further processed to obtain 4-hydroxy-3-nitrophenylarsonic acid, which is then reduced to 3-amino-4-hydroxyphenylarsonic acid. Finally, this compound is acetylated to produce N-acetyl-4-hydroxy-m-arsanilic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Acetarsone diethylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various arsenic-containing compounds, which can be further processed for different applications .

Scientific Research Applications

Acetarsone diethylamine salt has been extensively studied for its applications in various fields:

Mechanism of Action

The exact mechanism of action of acetarsone diethylamine salt is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in infective microorganisms, forming lethal As-S bonds. This binding impairs the function of the proteins, ultimately killing the microorganism .

Comparison with Similar Compounds

Similar Compounds

    Arsthinol: Another arsenical compound with similar antiprotozoal properties.

    Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic and has a similar mechanism of action.

    Carbarsone: An arsenical compound used to treat amoebiasis.

Uniqueness

Acetarsone diethylamine salt is unique due to its specific structure, which allows it to form stable complexes with proteins in microorganisms. This property makes it particularly effective against certain protozoan infections .

Properties

CAS No.

534-33-8

Molecular Formula

C12H21AsN2O5

Molecular Weight

348.23 g/mol

IUPAC Name

(3-acetamido-4-hydroxyphenyl)arsonic acid;N-ethylethanamine

InChI

InChI=1S/C8H10AsNO5.C4H11N/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;1-3-5-4-2/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);5H,3-4H2,1-2H3

InChI Key

STEOHWLXOZVVIU-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O

Origin of Product

United States

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